molecular formula C20H23N3 B13910559 (3R,4R)-4-anilino-1-benzyl-3-methylpiperidine-4-carbonitrile

(3R,4R)-4-anilino-1-benzyl-3-methylpiperidine-4-carbonitrile

Cat. No.: B13910559
M. Wt: 305.4 g/mol
InChI Key: IFTZMJZNRNLKPD-XLIONFOSSA-N
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Description

trans-3-Methyl-4-(phenylamino)-1-(phenylmethyl)-4-piperidinecarbonitrile: is a complex organic compound that belongs to the piperidine class of chemicals. This compound is characterized by its unique structure, which includes a piperidine ring substituted with phenyl and phenylamino groups, as well as a nitrile group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-3-Methyl-4-(phenylamino)-1-(phenylmethyl)-4-piperidinecarbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of Phenyl and Phenylamino Groups: The phenyl and phenylamino groups are introduced through substitution reactions using reagents such as phenyl halides and aniline derivatives.

    Addition of the Nitrile Group: The nitrile group is introduced through a nucleophilic substitution reaction using cyanide sources like sodium cyanide or potassium cyanide.

Industrial Production Methods

In an industrial setting, the production of trans-3-Methyl-4-(phenylamino)-1-(phenylmethyl)-4-piperidinecarbonitrile may involve optimized reaction conditions to ensure high yield and purity. This includes controlling parameters such as temperature, pressure, and reaction time. Catalysts and solvents may also be used to enhance the efficiency of the reactions.

Chemical Reactions Analysis

Types of Reactions

trans-3-Methyl-4-(phenylamino)-1-(phenylmethyl)-4-piperidinecarbonitrile: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the nitrile group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenyl or phenylamino groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenated reagents, aniline derivatives, and cyanide sources.

Major Products Formed

    Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Formation of amines or other reduced derivatives.

    Substitution: Formation of substituted piperidine derivatives with different functional groups.

Scientific Research Applications

trans-3-Methyl-4-(phenylamino)-1-(phenylmethyl)-4-piperidinecarbonitrile: has various applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of trans-3-Methyl-4-(phenylamino)-1-(phenylmethyl)-4-piperidinecarbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

trans-3-Methyl-4-(phenylamino)-1-(phenylmethyl)-4-piperidinecarbonitrile: can be compared with other similar compounds, such as:

    trans-3-Methyl-4-(phenylamino)-1-(phenylmethyl)-4-piperidinecarboxamide: Similar structure but with a carboxamide group instead of a nitrile group.

    trans-3-Methyl-4-(phenylamino)-1-(phenylmethyl)-4-piperidinecarboxylate: Similar structure but with a carboxylate group instead of a nitrile group.

The uniqueness of trans-3-Methyl-4-(phenylamino)-1-(phenylmethyl)-4-piperidinecarbonitrile lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity compared to its analogs.

Properties

Molecular Formula

C20H23N3

Molecular Weight

305.4 g/mol

IUPAC Name

(3R,4R)-4-anilino-1-benzyl-3-methylpiperidine-4-carbonitrile

InChI

InChI=1S/C20H23N3/c1-17-14-23(15-18-8-4-2-5-9-18)13-12-20(17,16-21)22-19-10-6-3-7-11-19/h2-11,17,22H,12-15H2,1H3/t17-,20+/m1/s1

InChI Key

IFTZMJZNRNLKPD-XLIONFOSSA-N

Isomeric SMILES

C[C@@H]1CN(CC[C@@]1(C#N)NC2=CC=CC=C2)CC3=CC=CC=C3

Canonical SMILES

CC1CN(CCC1(C#N)NC2=CC=CC=C2)CC3=CC=CC=C3

Origin of Product

United States

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